molecular formula C19H20ClNO6S B11707586 2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate

2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11707586
M. Wt: 425.9 g/mol
InChI Key: BEKVEWKNJKBVHA-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorophenoxyacetamido group and two ethyl ester groups attached to the thiophene ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Chlorophenoxyacetamido Group: This step involves the reaction of the thiophene derivative with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxyacetic acid group.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

    4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.

Uniqueness

2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

IUPAC Name

diethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20ClNO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-8-6-12(20)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

BEKVEWKNJKBVHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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